Cas no 876536-28-6 ((2-fluorophenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate)

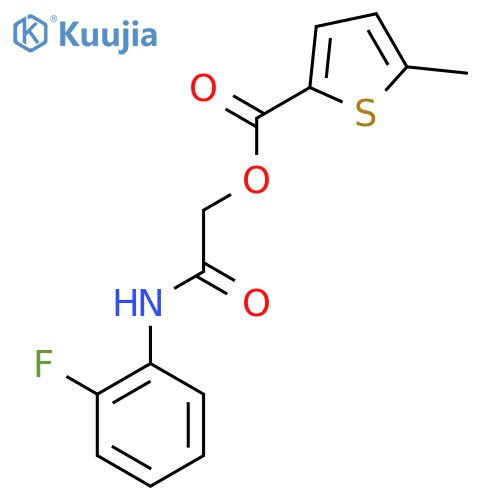

876536-28-6 structure

商品名:(2-fluorophenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate

CAS番号:876536-28-6

MF:C14H12FNO3S

メガワット:293.31338596344

CID:5331535

(2-fluorophenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2-((2-fluorophenyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate

- 2-[(2-fluorophenyl)amino]-2-oxoethyl 5-methylthiophene-2-carboxylate

- [2-(2-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate

- STL195225

- (2-fluorophenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate

-

- インチ: 1S/C14H12FNO3S/c1-9-6-7-12(20-9)14(18)19-8-13(17)16-11-5-3-2-4-10(11)15/h2-7H,8H2,1H3,(H,16,17)

- InChIKey: NIIDLQZPISLYMV-UHFFFAOYSA-N

- ほほえんだ: S1C(C)=CC=C1C(=O)OCC(NC1C=CC=CC=1F)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 366

- トポロジー分子極性表面積: 83.6

- 疎水性パラメータ計算基準値(XlogP): 3.2

(2-fluorophenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6609-4126-1mg |

[(2-fluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate |

876536-28-6 | 1mg |

$54.0 | 2023-09-07 | ||

| Life Chemicals | F6609-4126-2mg |

[(2-fluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate |

876536-28-6 | 2mg |

$59.0 | 2023-09-07 | ||

| Life Chemicals | F6609-4126-5mg |

[(2-fluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate |

876536-28-6 | 5mg |

$69.0 | 2023-09-07 | ||

| Life Chemicals | F6609-4126-30mg |

[(2-fluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate |

876536-28-6 | 30mg |

$119.0 | 2023-09-07 | ||

| Life Chemicals | F6609-4126-2μmol |

[(2-fluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate |

876536-28-6 | 2μmol |

$57.0 | 2023-09-07 | ||

| Life Chemicals | F6609-4126-4mg |

[(2-fluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate |

876536-28-6 | 4mg |

$66.0 | 2023-09-07 | ||

| Life Chemicals | F6609-4126-20μmol |

[(2-fluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate |

876536-28-6 | 20μmol |

$79.0 | 2023-09-07 | ||

| Life Chemicals | F6609-4126-15mg |

[(2-fluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate |

876536-28-6 | 15mg |

$89.0 | 2023-09-07 | ||

| Life Chemicals | F6609-4126-5μmol |

[(2-fluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate |

876536-28-6 | 5μmol |

$63.0 | 2023-09-07 | ||

| Life Chemicals | F6609-4126-25mg |

[(2-fluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate |

876536-28-6 | 25mg |

$109.0 | 2023-09-07 |

(2-fluorophenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate 関連文献

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

876536-28-6 ((2-fluorophenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate) 関連製品

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量